N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
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Overview
Description
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, resulting in antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
4,7-Dimethoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
Uniqueness
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (dimethoxy and dimethylamino) contribute to its versatility in various applications.
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-22(2)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(24-3)9-10-14(25-4)16(15)26-18/h5-10H,1-4H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHMRXZHUYQMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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